5-Isothiocyanato-2-methoxypyridine

Antiparasitic Enzyme Inhibition DHFR

5-Isothiocyanato-2-methoxypyridine (52023-93-5) is a heterobifunctional scaffold where the 2-methoxy group electronically tunes the 5-isothiocyanate, enabling precise thiourea library synthesis and covalent fragment screening. Its unique substitution pattern offers distinct SAR vectors compared to other isomers, essential for reproducible reactivity and biological profiling.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 52023-93-5
Cat. No. B1280572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isothiocyanato-2-methoxypyridine
CAS52023-93-5
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)N=C=S
InChIInChI=1S/C7H6N2OS/c1-10-7-3-2-6(4-8-7)9-5-11/h2-4H,1H3
InChIKeyPQZYHGMASSLVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isothiocyanato-2-methoxypyridine (CAS 52023-93-5) for Research Procurement: Building Block vs. Active Probe


5-Isothiocyanato-2-methoxypyridine (CAS 52023-93-5) is a heterobifunctional pyridine building block (MW 166.20 g/mol) featuring a methoxy group at the 2-position and a reactive isothiocyanate (-N=C=S) moiety at the 5-position [1]. Its procurement intent typically bifurcates: (1) as a synthetic intermediate for constructing thiourea-linked heterocycles or bioconjugates, or (2) as a candidate covalent probe targeting nucleophilic residues in proteins . However, a comprehensive evidence review reveals a critical limitation: publicly available data for this specific compound are overwhelmingly qualitative claims, lacking head-to-head quantitative comparisons with structurally analogous isothiocyanatopyridines or methoxypyridines. The compound's primary differentiator lies in its regiospecific 2-methoxy-5-isothiocyanato substitution pattern, which theoretically offers distinct electronic and steric properties compared to regioisomers (e.g., 3- or 4-isothiocyanato derivatives), but this inference is not yet substantiated by published comparative bioactivity or reactivity data. Consequently, its value proposition as a procurement target is contingent upon the end-user's need for this exact scaffold versus the availability of better-characterized alternatives.

5-Isothiocyanato-2-methoxypyridine Selection Rationale: Limitations of Analog Substitution


General substitution with alternative isothiocyanatopyridines (e.g., 3- or 4-isothiocyanato regioisomers) or simpler aryl isothiocyanates (e.g., phenyl isothiocyanate) cannot be assumed to yield equivalent outcomes in applications requiring this precise scaffold. The 2-methoxy group exerts a strong +M (mesomeric) electron-donating effect, which significantly modulates the electrophilicity of the 5-position isothiocyanate and the nucleophilicity of the pyridine nitrogen, as supported by known electronic properties of methoxypyridines . This electronic tuning directly impacts reaction kinetics in nucleophilic additions (e.g., thiourea formation) and binding affinities in biological contexts. Furthermore, the specific geometry of the 2,5-substitution pattern dictates the spatial orientation of the reactive isothiocyanate handle relative to the methoxy moiety, a critical factor in structure-activity relationships (SAR) for target engagement [1]. Procurement of an unsubstituted pyridyl isothiocyanate or a different regioisomer may therefore introduce unanticipated alterations in both chemical reactivity profiles and biological readouts, undermining experimental reproducibility or synthetic route efficiency.

5-Isothiocyanato-2-methoxypyridine: Quantitative Evidence vs. Comparators


DHFR Inhibition Potency: Cross-Class Comparison of 5-Isothiocyanato-2-methoxypyridine

A single quantitative bioactivity dataset is available for 5-isothiocyanato-2-methoxypyridine, reporting an IC50 value of 1.20E+4 nM (12 µM) against Pneumocystis carinii dihydrofolate reductase (DHFR) at 37°C [1]. This represents a direct activity measurement, establishing a baseline for this specific compound. In the context of DHFR inhibition, this micromolar potency is notably modest. While direct head-to-head comparison data for this compound against structurally analogous isothiocyanates (e.g., 3-pyridyl isothiocyanate) or the clinical DHFR inhibitor trimethoprim in the same assay is absent from the public record, the reported value allows for cross-class inference. For reference, trimethoprim typically exhibits DHFR inhibition in the nanomolar range against various species (e.g., IC50 ~20 nM for human DHFR), and optimized non-classical antifolates frequently achieve IC50 values below 100 nM [2]. This quantitative baseline suggests that 5-isothiocyanato-2-methoxypyridine possesses weak intrinsic DHFR inhibitory activity, positioning it as a starting scaffold for optimization rather than a potent probe.

Antiparasitic Enzyme Inhibition DHFR

Procurement Scenarios for 5-Isothiocyanato-2-methoxypyridine (CAS 52023-93-5)


Scenario 1: Synthetic Intermediate for Thiourea Libraries

Procure this compound when the goal is to synthesize diverse thiourea libraries via reaction with primary or secondary amines. The 2-methoxy group provides an electron-rich pyridine core that can improve the solubility profile of the resulting thiourea products relative to those derived from unsubstituted pyridyl isothiocyanates (e.g., CAS 17452-27-6), an important consideration for downstream biological screening . This application leverages the compound's reactivity rather than its intrinsic bioactivity.

Scenario 2: Scaffold for Covalent Fragment Screening

Source this compound for inclusion in a covalent fragment library designed for mass spectrometry-based screening against protein targets with reactive cysteine residues. The modest 12 µM activity observed against P. carinii DHFR [1] provides a provisional baseline for detecting binding improvements following chemical elaboration. The distinct 2-methoxy-5-isothiocyanato substitution offers a vector geometry for fragment growing that is not accessible with more common 3- or 4-isothiocyanatopyridine isomers.

Scenario 3: Precursor for Agrochemical Intermediate Synthesis

Utilize as a key intermediate in the preparation of pyridyl iminocarbonates or related sulfur-containing heterocycles with potential fungicidal applications, as exemplified in older patent literature describing the conversion of 5-amino-2-methoxypyridine derivatives to active species via isothiocyanate intermediates [2]. The 2-methoxy-5-substitution pattern is recurrent in agrochemical SAR, warranting its use in exploring novel crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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